molecular formula C39H57N9O9 B050446 Histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan CAS No. 121377-67-1

Histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan

Cat. No. B050446
M. Wt: 795.9 g/mol
InChI Key: NTSBFTNRWQVBCA-IVGDYKFASA-N
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Description

Synthesis Analysis

The synthesis of such a complex molecule involves the action of various enzymes. For instance, the aminoacyl-tRNA synthetases play a crucial role in the synthesis of such molecules . These enzymes, such as isoleucyl-tRNA synthetase, activate not only the cognate substrate L-isoleucine but also the minimally distinct L-valine in the first, aminoacylation step. Then, in a second, “editing” step, the synthetase itself rapidly hydrolyzes only the valylated products .


Molecular Structure Analysis

The molecular structure of this molecule is complex due to the presence of multiple amino acids. Each amino acid contributes to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this molecule are likely to be complex due to the presence of multiple amino acids. The reactions are likely to involve the formation and breaking of peptide bonds, which are the bonds that link the amino acids together .


Physical And Chemical Properties Analysis

The physical and chemical properties of this molecule are likely to be influenced by the presence of multiple amino acids. For instance, tryptophan, one of the amino acids in the molecule, is known for its unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface .

Future Directions

Future research could focus on further understanding the synthesis, structure, and function of this molecule. This could include studying its interactions with other molecules in the body, its role in biological processes, and its potential applications in medicine or biotechnology .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBFTNRWQVBCA-IVGDYKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923789
Record name N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan

CAS RN

121377-67-1
Record name Endothelin (16-21)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121377671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[14-Amino-2,5-di(butan-2-yl)-8-(carboxymethyl)-1,4,7,10,13-pentahydroxy-15-(1H-imidazol-5-yl)-11-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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